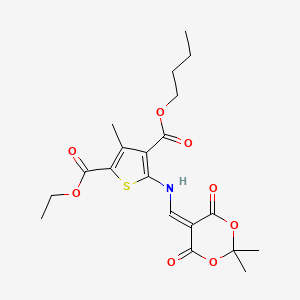

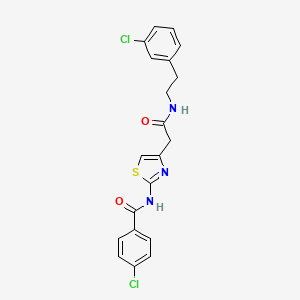

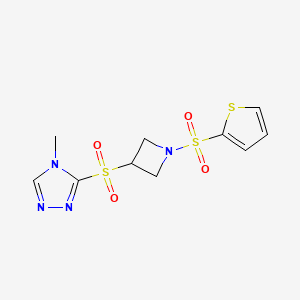

![molecular formula C9H8N4O2S B2710140 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 86560-24-9](/img/structure/B2710140.png)

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Oxadiazole derivatives, which include compounds similar to the one you’re asking about, are known for their wide range of biological activities . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives . The reaction is usually monitored by thin layer chromatography in a toluene–acetone solvent system .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often studied using techniques like 1H NMR and 13C NMR spectroscopy . The presence of the 1,3,4-oxadiazole ring affects the physicochemical and pharmacokinetic properties of the compounds .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and depend on the specific compound and conditions . For example, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be analyzed using techniques like IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about functional groups present in the compound .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has shown promising antimicrobial properties . Specifically, derivatives of this compound have demonstrated effectiveness against C. albicans and A. clavatus fungal strains, as well as E. coli and P. aeruginosa bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity . It has been found to be effective against Rhizoctonia solani , a fungus that poses a significant threat to global agriculture .

Nematocidal Activity

The compound has shown moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that is a major pest in agriculture .

Antibacterial Activity Against Xanthomonas Oryzae

Certain derivatives of the compound have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) , bacteria that cause serious diseases in rice .

Potential Use in Pesticides

Given its antimicrobial, antifungal, and nematocidal activities, the compound has potential use in the development of efficient and low-risk chemical pesticides .

Inhibitors of Angiogenesis

Some 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones derivatives of the compound are designed as inhibitors of angiogenesis targeting VEGFR2 .

Mécanisme D'action

Target of Action

Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad biological activity spectrum .

Mode of Action

It’s worth noting that 1,3,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . The interaction of Oprea1_731437 with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may induce various molecular and cellular changes.

Orientations Futures

Propriétés

IUPAC Name |

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-1-3-11-4-2-6/h1-4H,5H2,(H2,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEMGFUGBMGHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

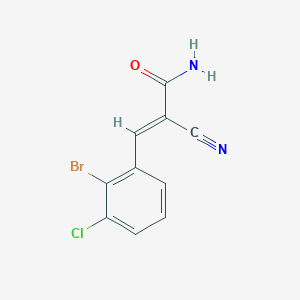

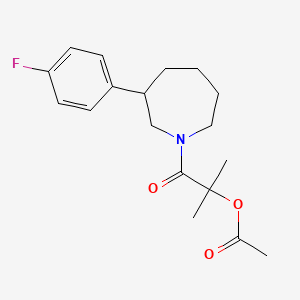

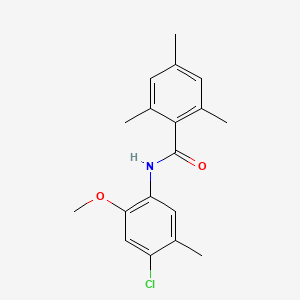

![3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2710072.png)

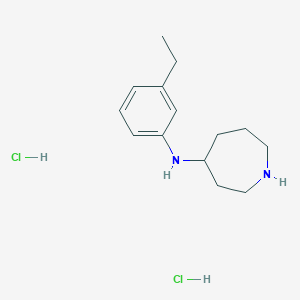

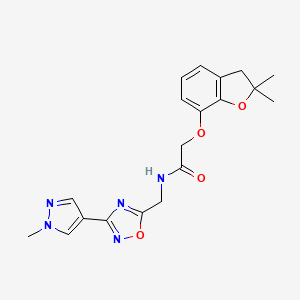

![2-[2-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2710080.png)